1-(4-Ethoxy-3-fluorophenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanone typically involves the ethoxylation and fluorination of acetophenone derivatives. One common method involves the reaction of 4-ethoxyacetophenone with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(4-Ethoxy-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(4-Ethoxy-3-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanone: Similar structure but lacks the ethoxy group.
1-(3-Ethoxy-4-fluorophenyl)ethanone: Positional isomer with the ethoxy and fluorine groups in different positions.
4-Fluoroacetophenone: Similar structure but lacks the ethoxy group.
Uniqueness
1-(4-Ethoxy-3-fluorophenyl)ethanone is unique due to the presence of both ethoxy and fluorine groups, which can influence its reactivity and interaction with biological targets . This combination of functional groups makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDHBVTRWVNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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